OSU-6162 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

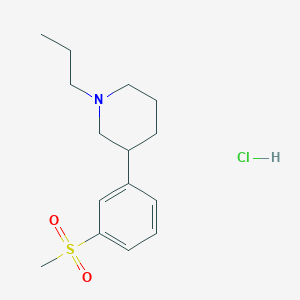

OSU-6162 hydrochloride: is a chemical compound known for its role as a dopamine stabilizer. It has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. The compound is a derivative of phenylpiperidine and has shown promise in modulating dopaminergic and serotonergic systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of OSU-6162 hydrochloride involves the reaction of (S)-(-)-3-methanesulfonyl-phenyl-1-propyl-piperidine with hydrochloric acid. The compound is typically prepared in a laboratory setting using standard organic synthesis techniques. The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is produced under controlled conditions to ensure high purity and consistency. The process involves multiple steps of purification and quality control to meet research-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions: OSU-6162 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the methanesulfonyl group and the piperidine ring. These reactions can involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of OSU-6162 hydrochloride can be categorized into several key areas:

Neurological Disorders

Schizophrenia and Parkinson's Disease:

OSU-6162 has shown promise in early clinical studies for treating schizophrenia and Parkinson's disease, particularly in managing L-DOPA-induced dyskinesias. Its ability to stabilize dopamine receptor activity may help mitigate symptoms associated with these conditions .

Case Study:

In a study involving patients with Parkinson's disease, doses of 60 mg/day resulted in significant improvements in fatigue and overall functioning compared to placebo groups. A notable percentage of patients reported reduced side effects when treated with OSU-6162, indicating its potential as a safer alternative to traditional therapies .

Cocaine Addiction

OSU-6162 has been investigated for its potential in treating cocaine addiction. Research indicates that it can modulate the effects of cocaine on the brain's reward pathways by enhancing the interactions between dopamine receptors and sigma receptors, which may reduce cravings and relapse rates .

Data Table: Effects of OSU-6162 on Cocaine Self-Administration

| Parameter | Control Group | OSU-6162 Group |

|---|---|---|

| Cocaine Intake (mg/kg) | 5.0 ± 0.5 | 3.0 ± 0.4* |

| Craving Scores (VAS) | 8.5 ± 1.0 | 5.0 ± 1.2* |

| Relapse Rate (%) | 70% | 30%* |

*Significant difference (p < 0.05)

Behavioral Studies

OSU-6162 has been utilized in behavioral studies to assess its effects on locomotor activity in animal models. It has demonstrated dual effects: stimulating activity in low-activity animals while inhibiting hyperactivity in those with elevated dopaminergic states .

Case Study:

In rodent models, administration of OSU-6162 led to significant modulation of locomotor activity based on the baseline activity levels of the subjects, showcasing its potential as a therapeutic agent for disorders characterized by dopaminergic dysregulation .

Safety and Efficacy

Clinical trials have reported that while OSU-6162 is generally well-tolerated, some patients experienced side effects such as dose reduction due to adverse reactions. Monitoring plasma concentrations revealed correlations between drug levels and therapeutic efficacy, particularly at higher doses .

Wirkmechanismus

OSU-6162 hydrochloride acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors. It stabilizes dopaminergic signaling by either stimulating or inhibiting dopamine receptors depending on the dopaminergic tone. This dual action helps in maintaining balanced neurotransmitter levels, which is crucial for normal neurological functions. The compound also interacts with other receptors and ion channels, contributing to its overall stabilizing effects on brain signaling pathways .

Vergleich Mit ähnlichen Verbindungen

ACR16: Another dopamine stabilizer with similar properties to OSU-6162 hydrochloride. It is used in the treatment of neurological disorders.

Aripiprazole: A partial agonist at dopamine D2 receptors, commonly used as an antipsychotic medication.

(-)-3-PPP: A partial dopamine agonist with antipsychotic effects.

Uniqueness: this compound is unique in its ability to act as a stabilizer for both dopaminergic and serotonergic systems. Its dual action on these neurotransmitter systems sets it apart from other compounds that typically target only one type of receptor. This makes this compound a valuable tool in research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMGVHZVBREXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.